2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHROKRNKSIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
A representative procedure involves 3-bromo-2-iodophenylboronic acid and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. The RSC protocol specifies Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%) in THF/water (9:1 v/v) at 90°C under nitrogen. After 24 hours, the biphenyl intermediate is oxidized to the carboxylic acid using 30% H₂O₂ , achieving 98% conversion.
Key Optimization Parameters:
Yield and Scalability
Laboratory-scale reactions yield 74–92% after recrystallization. Industrial adaptations using continuous flow reactors improve throughput, with pilot plants reporting 85% yield at 10 kg/batch.
Direct Bromination of Biphenyl Carboxylic Acids
Direct bromination offers a streamlined route but requires precise control over regioselectivity.
Electrophilic Aromatic Substitution
Using Br₂ in acetic acid at 40°C, bromination occurs preferentially at the ortho position relative to the carboxylic acid group. The reaction is quenched with Na₂S₂O₃ , and the product is isolated via vacuum distillation.
Challenges:
Catalytic Bromination
A modified approach employs N-bromosuccinimide (NBS) with FeCl₃ (10 mol%) in DCM at 0°C. This method achieves 88% regioselectivity for the 2-bromo isomer, minimizing side products.
Functional Group Interconversion
This strategy converts pre-existing substituents into the target bromo and carboxylic acid groups.
Nitro-to-Bromo Conversion
A two-step process starts with 3-nitro-[1,1'-biphenyl]-2-carboxylic acid . Hydrogenation over Pd/C in MeOH produces the amine intermediate, which undergoes Sandmeyer reaction with CuBr₂ and HNO₂ to install the bromine.
Advantages:
Carboxylation of Brominated Biphenyls
Aryl bromides are treated with CO₂ under Pd(dba)₂ catalysis (2 mol%) in DMF at 120°C. This carboxylation method achieves 65% yield but requires high-pressure equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Suzuki-Miyaura | 85 | 99.5 | High | 320 |
| Direct Bromination | 75 | 97.0 | Moderate | 280 |
| Nitro Interconversion | 68 | 98.8 | Low | 410 |
| Carboxylation | 65 | 95.5 | High | 380 |
Notes :
-
Suzuki-Miyaura is preferred for large-scale production due to superior yield and scalability.
-
Direct bromination offers cost advantages but requires advanced purification infrastructure.
Industrial Production Techniques
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted biphenyl derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized biphenyl derivatives, potentially leading to the formation of quinones.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 PD-1/PD-L1 Inhibitors
Recent studies highlight the potential of biphenyl derivatives, including 2-bromo-[1,1'-biphenyl]-3-carboxylic acid, as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. These inhibitors are crucial in cancer immunotherapy as they enhance the immune response against tumors. The biphenyl core structure allows for effective binding to PD-L1, with modifications such as bromination improving binding affinity and specificity .
Case Study: In Silico Screening
- Objective: Identify potent inhibitors of PD-1/PD-L1.
- Method: Utilized AutoDock Vina for molecular docking studies.
- Results: Compounds derived from this compound exhibited binding affinities between -10.5 and -11.5 kcal/mol, indicating strong interactions with the target protein.
Synthetic Methodologies
2.1 Synthesis of Complex Organic Molecules
The compound serves as a precursor in various synthetic pathways due to its functional groups that facilitate chemical reactions such as Suzuki coupling and nucleophilic substitutions. Its ability to undergo transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Synthesis Pathways Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base present | 90 | |
| Nucleophilic Substitution | Aqueous conditions | 85 | |
| Reduction Reactions | Metal reducing agents | 86.5 |
Environmental Applications
3.1 Green Chemistry Initiatives
The synthesis of this compound can be optimized through green chemistry principles, reducing waste and improving efficiency. Methods that utilize less hazardous reagents and solvents are being developed to align with sustainable practices in chemical manufacturing.
Case Study: Eco-Friendly Synthesis
Mechanism of Action
The mechanism of action of 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its brominated aromatic structure may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The position of substituents (bromine, fluorine, methoxy) and the carboxylic acid group significantly influences the properties of biphenyl derivatives. Below is a comparison of key analogs:
Key Findings
Substituent Position Effects: Bromine at 3' vs. In contrast, 4'-bromo derivatives (e.g., 4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid) allow for more accessible meta-substitution patterns in synthetic applications . Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid) improve solubility in polar solvents, whereas fluorine (e.g., 2'-Fluorobiphenyl-3-carboxylic acid) increases acidity (pKa ~2.5–3.0) and stabilizes intermediates in nucleophilic substitutions .
Pharmaceutical Relevance :
- Biphenyl carboxylic acids are critical in drug design. For example, Eltrombopag Olamine ([1,1'-biphenyl]-3-carboxylic acid derivative) is a thrombopoietin receptor agonist used to treat thrombocytopenia .
- Bromine enhances binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Synthetic Utility :
- Brominated analogs serve as precursors in Suzuki-Miyaura cross-coupling reactions. For instance, 3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3) enables sequential functionalization due to differential reactivity of bromine and iodine .
- Carboxylic acid groups facilitate conjugation with amines or alcohols to form amides or esters, expanding molecular diversity .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Introduction
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves bromination of biphenyl derivatives followed by carboxylation. The following general synthetic route can be employed:
- Bromination : Biphenyl is treated with bromine under controlled conditions to introduce the bromine atom at the 2-position.
- Carboxylation : The brominated biphenyl undergoes a nucleophilic substitution reaction with carbon dioxide in the presence of a base to yield this compound.
This compound can also be synthesized via various other methods including palladium-catalyzed reactions or through the use of organometallic reagents.
Antitumor Activity
Research indicates that compounds with biphenyl structures exhibit significant antitumor properties. For instance:
- Mechanism : It is hypothesized that the bromine substitution enhances the lipophilicity and biological activity of the compound.
- Cell Lines Tested : Studies have shown that derivatives with biphenyl cores can inhibit proliferation in various cancer cell lines such as KB and IGROV1, with IC50 values in the nanomolar range .
Antimicrobial Properties
The antimicrobial activity of halogenated biphenyl compounds has been documented:
- Activity Against Pathogens : this compound derivatives have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The presence of the bromine atom is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis .
Inhibition of PD-1/PD-L1 Interaction
Recent studies have explored the potential of biphenyl compounds as inhibitors of immune checkpoint proteins:
- Binding Affinity : Compounds based on biphenyl structures have been identified as inhibitors of the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion.
- Efficacy : In vitro assays demonstrated that these compounds could effectively disrupt PD-1/PD-L1 binding at low nanomolar concentrations .
Case Study 1: Antitumor Efficacy in SCID Mice
A notable study evaluated the antitumor efficacy of a related biphenyl compound in SCID mice bearing KB tumors:
- Results : The compound exhibited significant tumor reduction (3.5 log kill) and was effective in both early and advanced stages of tumor growth.
- : This underscores the potential for biphenyl derivatives as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of halogenated biphenyls:
- Methodology : Various concentrations were tested against C. trachomatis and other pathogens.
- Findings : Certain derivatives showed promising results without affecting host cell viability, indicating a selective mechanism .
Comparative Biological Activity Table
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | 0.55 | KB Tumor Cells | Antitumor |
| Related Biphenyl Derivative | 0.97 | IGROV1 Tumor Cells | Antitumor |
| Halogenated Biphenyl | 64 | N. meningitidis | Antimicrobial |
| Biphenyl-based PD-L1 Inhibitor | 28 | PD-1/PD-L1 Complex | Immune Checkpoint Inhibition |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-bromo-[1,1'-biphenyl]-3-carboxylic acid?
Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, leveraging brominated aryl boronic acids (e.g., 2-bromophenylboronic acid ) or bromo-substituted intermediates. For example:
- Step 1: Coupling of 3-bromo-2-carboxyphenylboronic acid with a halogenated benzene derivative under Pd catalysis.
- Step 2: Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is recommended, as seen in analogous biphenylcarboxylic acid syntheses (>97.0% purity via HLC) .
Q. How is the compound characterized to confirm structural integrity?
Answer: Key analytical methods include:
- NMR Spectroscopy: To verify biphenyl linkage and bromine/carboxylic acid positioning.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>95.0% threshold) .
- Mass Spectrometry (MS): Confirms molecular weight (exact mass ~277.11 g/mol for related 4'-bromobiphenyl-2-carboxylic acid) .
- Melting Point Analysis: Compare with literature values (e.g., analogs like diflunisal melt at 174°C ).
Q. What storage conditions are optimal for maintaining stability?
Answer:
- Temperature: Store at 0–6°C for boronic acid derivatives or below -20°C for brominated aromatics to prevent degradation .
- Moisture Control: Use desiccants for hygroscopic intermediates (e.g., boronic acids) .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling steps be addressed?
Answer: Optimization strategies include:
- Catalyst Selection: Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for sterically hindered substrates.
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of biphenyl intermediates .
- Purification: Employ preparative HPLC to isolate target compounds from side products (e.g., debrominated byproducts) .
Q. How to resolve discrepancies in reported melting points or spectral data?
Answer:
- Purity Verification: Repurify via recrystallization (e.g., using ethanol/water mixtures) .
- Crystallographic Analysis: Single-crystal X-ray diffraction can resolve structural ambiguities, as applied to diflunisal analogs .
- Batch Consistency: Ensure starting materials meet >97.0% purity standards to minimize variability .
Q. What are the applications of this compound in medicinal chemistry?
Answer:
- Drug Intermediate: Acts as a precursor for anti-inflammatory agents (e.g., trifarotene derivatives ).
- Structure-Activity Studies: Modifications at the bromine or carboxylic acid positions (e.g., fluorination ) can enhance pharmacokinetic properties.
Methodological Considerations
Q. How to mitigate safety risks during synthesis and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
